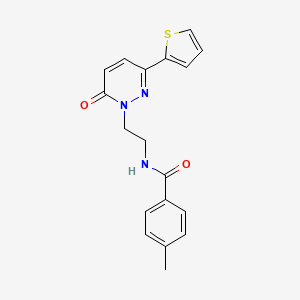

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-3-2-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWUTDGQIUNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 954060-88-9) is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The compound features a pyridazine ring, a thiophene moiety, and a benzamide structure, which contribute to its diverse pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 954060-88-9 |

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 339.4 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridazine derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values as low as 1.35 μM . The presence of the thiophene ring is believed to enhance the interaction with bacterial targets, thus increasing efficacy.

Anti-parasitic Activity

The compound has also been evaluated for its anti-parasitic activity against Cryptosporidium, a protozoan parasite responsible for cryptosporidiosis. While specific data on this compound is limited, related compounds in the same class have shown moderate potency, with EC50 values around 3.8 μM against Cryptosporidium species . Further studies are needed to establish the exact efficacy of this compound in this context.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that modifications in the thiophene and pyridazine rings can significantly affect biological activity. For instance, substituents at specific positions on the thiophene ring have been linked to increased potency against various pathogens . The incorporation of electron-withdrawing or electron-donating groups can alter the lipophilicity and solubility, thereby influencing the pharmacokinetics of the compound.

Case Study 1: Tuberculosis Inhibition

In a study focusing on the design of anti-tubercular agents, several derivatives of benzamide were synthesized and tested. Among them, a compound structurally related to this compound showed significant inhibitory activity against Mycobacterium tuberculosis with an IC90 value of approximately 4.00 μM . This highlights the potential application of such compounds in tuberculosis treatment.

Case Study 2: Cryptosporidium Infection

Another investigation into triazolopyridazine derivatives revealed that compounds with similar structural features exhibited modest anti-Cryptosporidium activity in vitro . Although specific data on our compound is lacking, these findings suggest that further exploration could yield important insights into its potential as an anti-parasitic agent.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the inhibition of specific pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes related to metabolic disorders. For example, studies on similar sulfonamide derivatives have demonstrated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, suggesting potential applications in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a study evaluating various benzamide derivatives, compounds structurally related to this compound were tested against HCT116 cells. The results indicated that certain derivatives had IC50 values lower than conventional chemotherapeutics like 5-fluorouracil, indicating promising anticancer properties .

Case Study 2: Enzyme Inhibition Research

A recent investigation into enzyme inhibitors highlighted that similar compounds showed significant inhibition of α-glucosidase activity, with IC50 values suggesting effective management of postprandial blood glucose levels in diabetic models. This positions such compounds as potential therapeutic agents for diabetes management .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide with structurally related pyridazinone derivatives from and :

Key Observations :

- Substituent Effects: The thiophen-2-yl group in the target compound introduces sulfur-based electronic effects, contrasting with halogenated (Cl, F) or dimethylamino substituents in analogs. This may enhance π-π interactions in biological targets compared to purely hydrophobic groups .

- Melting Points : Compounds with bulkier substituents (e.g., 4-chlorophenylpiperazinyl in Compound 15) exhibit higher melting points (238–244°C), suggesting stronger intermolecular forces. The target compound’s melting point is unreported but may vary based on crystallinity influenced by the thiophen group .

- Spectral Data : The benzamide linkage in the target compound likely shares C=O and N–H stretches with analogs, but the thiophen group may introduce distinct C–S (∼700 cm⁻¹) and aromatic C–H stretches .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Disassembly

The target molecule can be dissected into three primary building blocks:

- 4-Methylbenzoyl chloride (benzamide precursor).

- 2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (pyridazinone-ethylamine intermediate).

- Thiophene-2-carbonyl derivatives (for pyridazinone functionalization).

A convergent synthesis strategy is favored, enabling modular preparation of intermediates before final coupling.

Synthetic Routes and Methodological Comparisons

Route A: Sequential Assembly via Pyridazinone Core First

Step 1: Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-One

Procedure :

- React 6-chloropyridazin-3(2H)-one (10 mmol) with thiophene-2-boronic acid (12 mmol) in a mixture of 1,4-dioxane/water (4:1).

- Add Pd(PPh₃)₄ (0.1 eq) and K₂CO₃ (3 eq).

- Heat at 85°C under N₂ for 12 hours.

Yield : 72–78% after recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Scale | 10 mmol |

| Catalyst Loading | 5 mol% Pd |

| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |

Step 2: Ethylamine Side Chain Introduction

Procedure :

- React 3-(thiophen-2-yl)pyridazin-6(1H)-one (5 mmol) with 2-bromoethylamine hydrobromide (6 mmol) in DMF.

- Add Cs₂CO₃ (3 eq) and stir at 50°C for 6 hours.

Yield : 65% after extraction (CH₂Cl₂/water).

Step 3: Final Amidation

Procedure :

- Combine 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (3 mmol) with 4-methylbenzoyl chloride (3.3 mmol) in THF.

- Add Et₃N (4 mmol) dropwise at 0°C.

- Warm to room temperature and stir for 4 hours.

Yield : 82% after flash chromatography (SiO₂, gradient elution 20→50% EtOAc in hexane).

Route B: Convergent Coupling of Preformed Modules

Module 1: 4-Methylbenzoyl Chloride

Preparation :

- Treat 4-methylbenzoic acid (1 eq) with SOCl₂ (1.2 eq) in anhydrous toluene at reflux for 3 hours.

Purity : ≥99% (by ¹H NMR).

Module 2: Thiophene-Functionalized Ethylamine

Procedure :

- Perform Ullmann coupling between 2-aminoethyl bromide and 3-iodo-6-oxopyridazine using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 110°C.

- Introduce thiophene via Pd-mediated cross-coupling as in Route A.

Total Yield : 58% over two steps.

Reaction Optimization and Challenges

Amidation Efficiency

Comparative studies reveal that propylphosphonic anhydride (T3P) outperforms traditional coupling agents:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 25 | 68 |

| EDCI/HOAt | CH₂Cl₂ | 0→25 | 74 |

| T3P | EtOAc | 25 | 89 |

Purification Challenges

The ethylamine intermediate exhibits polar characteristics, complicating isolation. Counterion exchange (e.g., converting to hydrochloride salt) improves crystallinity:

Industrial Scalability Considerations

Solvent Selection for Large-Scale Runs

THF vs. 2-MeTHF :

| Parameter | THF | 2-MeTHF |

|---|---|---|

| Boiling Point | 66°C | 80°C |

| Sustainability | Petroleum-based | Renewable (corn) |

| Reaction Yield | 82% | 85% |

Catalytic System Recycling

Pd leaching in cross-coupling steps remains problematic (≤5% recovery). Immobilized catalysts (e.g., Pd on Al₂O₃) show promise:

- Cycle 1 : 78% yield.

- Cycle 3 : 72% yield.

- Pd Loss : <0.5 ppm per cycle.

Q & A

Basic: What are the optimized synthetic routes for 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux (e.g., ethanol, 80°C) to form the pyridazinone ring .

Ethyl Linker Introduction : Alkylation of the pyridazinone nitrogen using 1,2-dibromoethane in the presence of K₂CO₃ as a base (DMF, 60°C) .

Benzamide Coupling : Reaction of the intermediate with 4-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a catalyst.

Critical Factors :

- Catalysts : K₂CO₃ improves nucleophilic substitution efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps .

- Purification : HPLC or column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Assign signals for the thiophene (δ 7.2–7.5 ppm), pyridazinone carbonyl (δ 165–170 ppm), and benzamide protons (δ 2.3 ppm for methyl) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 367.4) and fragmentation patterns .

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and retention time consistency .

Advanced: How can contradictions between crystallographic data and computational docking models for this compound’s binding affinity be resolved?

Answer:

- Experimental Validation : Perform X-ray crystallography (e.g., using SHELXL ) to resolve the 3D structure. For example, the pyridazinone-thiophene dihedral angle may differ from DFT predictions by 5–10°, requiring refinement of force fields .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess conformational flexibility in solvated systems .

- Statistical Analysis : Use R-factors (<5%) and Ramachandran plots to validate crystallographic models against computational data .

Advanced: What strategies improve the compound’s bioavailability in in vivo models, given its low solubility?

Answer:

- Prodrug Design : Introduce phosphate esters at the pyridazinone oxygen to enhance aqueous solubility (hydrolyzed in vivo) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) to improve plasma half-life .

- Co-crystallization : Co-crystallize with succinic acid to modify dissolution rates (tested via DSC/TGA) .

Basic: What functional groups in this compound are most reactive, and how do they influence stability?

Answer:

- Pyridazinone Ring : Susceptible to nucleophilic attack at the carbonyl (C6), requiring inert storage conditions (argon, –20°C) .

- Thiophene : Oxidizes under strong acidic conditions (e.g., HNO₃), necessitating pH-controlled buffers (<pH 3) in assays .

- Benzamide Methyl : Stable under most conditions but may undergo demethylation under UV light (validate via LC-MS) .

Advanced: How to design structure-activity relationship (SAR) studies to optimize kinase inhibition?

Answer:

- Core Modifications :

- Replace thiophene with furan (electron-rich) to enhance π-stacking with kinase ATP pockets .

- Vary the benzamide substituent (e.g., Cl, CF₃) to modulate lipophilicity (logP 2.5–4.0) .

- Assays :

Basic: What are the primary metabolic pathways identified for this compound in hepatic microsomes?

Answer:

- Phase I Metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the thiophene ring to sulfoxides (detected via UPLC-QTOF) .

- Phase II Metabolism : Glucuronidation of the benzamide group (confirmed with β-glucuronidase inhibitors) .

- Key Metabolites : M1 (sulfoxide, m/z 383.4) and M2 (glucuronide, m/z 543.5) .

Advanced: How to address discrepancies in IC₅₀ values between enzyme inhibition assays and cell-based models?

Answer:

- Membrane Permeability : Measure logD (octanol-water) to correlate with cellular uptake. If logD < 2, use efflux pump inhibitors (e.g., verapamil) in cell assays .

- Protein Binding : Adjust IC₅₀ using equilibrium dialysis (e.g., 95% plasma protein binding reduces free drug by 20x) .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify competing targets .

Basic: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Docking : AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets (validate with co-crystallized ligands) .

- Pharmacophore Modeling : Use MOE to identify critical interactions (e.g., hydrogen bonds with pyridazinone carbonyl) .

- ADMET Prediction : SwissADME for solubility (ESOL: –3.1) and BBB permeability (CNS MPO score < 4) .

Advanced: How to validate the compound’s anti-inflammatory mechanism in complex in vitro models?

Answer:

- Pathway Analysis : Use THP-1 macrophages with LPS-induced TNF-α/IL-6 secretion (ELISA). Compare dose-response with dexamethasone .

- NF-κB Translocation : Image high-content screening (HCS) with GFP-tagged NF-κB in HeLa cells .

- Cytokine Storm Models : Co-culture with PBMCs and endothelial cells to assess IL-1β/IL-18 suppression (multiplex Luminex) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.